2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone
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Overview
Description
1-PHENYL-2-{[4-PHENYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE is a complex organic compound that features a triazole ring, a phenyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYL-2-{[4-PHENYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE typically involves the S-alkylation of a triazole-thiol compound. One common method includes the reaction of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in an alkaline medium . The reaction conditions often involve the use of a base such as cesium carbonate in a solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-PHENYL-2-{[4-PHENYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form secondary alcohols.
Substitution: The phenyl and triazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Depending on the substituent, various substituted phenyl or triazole derivatives.
Scientific Research Applications
1-PHENYL-2-{[4-PHENYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-PHENYL-2-{[4-PHENYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenyl and sulfanyl groups can also contribute to the compound’s overall biological activity by enhancing its binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(triphenylphosphoranylidene)ethanone: Similar in structure but with a triphenylphosphoranylidene group instead of the triazole-sulfanyl group.
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: Contains a piperidinyl group instead of the triazole-sulfanyl group.
Uniqueness
1-PHENYL-2-{[4-PHENYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE is unique due to its combination of a triazole ring and a sulfanyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C24H22N4OS |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[[5-[(4-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C24H22N4OS/c1-18-12-14-20(15-13-18)25-16-23-26-27-24(28(23)21-10-6-3-7-11-21)30-17-22(29)19-8-4-2-5-9-19/h2-15,25H,16-17H2,1H3 |
InChI Key |
WEAAFGYIJZSELA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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